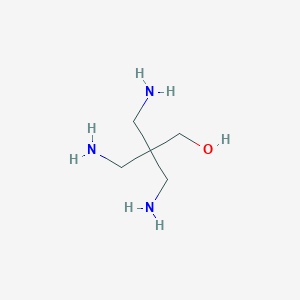

3-Amino-2,2-bis(aminomethyl)propan-1-ol

Description

Properties

Molecular Formula |

C5H15N3O |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3-amino-2,2-bis(aminomethyl)propan-1-ol |

InChI |

InChI=1S/C5H15N3O/c6-1-5(2-7,3-8)4-9/h9H,1-4,6-8H2 |

InChI Key |

VMQAGVBDNJCBSQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)(CN)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-Amino-2,2-bis(aminomethyl)propan-1-ol (Hytame)

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, often referred to in coordination chemistry as Hytame .

Executive Summary

3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS: 120844-28-2), commonly known as Hytame or Pentaerythritol Triamine , is a tripodal tetradentate ligand featuring a neopentyl carbon skeleton. Structurally derived from pentaerythritol, it possesses three primary aminomethyl arms and one hydroxymethyl arm. This unique

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and solution chemistry, tailored for researchers in medicinal inorganic chemistry and materials science.

Molecular Architecture & Identification

The molecule is an isostere of the common buffer TRIS (Tris(hydroxymethyl)aminomethane), but with the functional groups inverted (three amines, one alcohol).

| Identifier | Value |

| IUPAC Name | 3-Amino-2,2-bis(aminomethyl)propan-1-ol |

| Common Synonyms | Hytame; Pentaerythritol triamine; 2-Hydroxymethyl-2-(aminomethyl)-1,3-propanediamine |

| CAS Registry Number | 120844-28-2 |

| Molecular Formula | |

| SMILES | C(C(CN)(CN)CN)O (Simplified) / NCC(CN)(CN)CO |

| InChI Key | VMQAGVBDNJCBSQ-UHFFFAOYSA-N |

Structural Visualization

The molecule features a quaternary central carbon (

Figure 1: Connectivity of Hytame showing the central quaternary carbon anchoring three amine donors and one alcohol handle.

Physicochemical Core Data

The following data summarizes the physical constants essential for experimental handling and characterization.

| Property | Value | Source/Notes |

| Molecular Weight | 133.19 g/mol | Calculated |

| Physical State | Solid (Waxy/Crystalline) | At STP |

| Melting Point | 143 – 145 °C | Sigma-Aldrich SDS [1] |

| Boiling Point | 245 °C | Literature Value [1] |

| Solubility | Highly Soluble in | Hydrophilic polyamine |

| LogP | -3.2 | Computed (PubChem) |

| pKa (Estimated) | Based on TAME analogue [2] |

Expert Insight: Unlike simple aliphatic amines, the three amino groups in Hytame interact electrostatically. As one amine is protonated, it exerts an electron-withdrawing effect that lowers the pKa of the remaining amines. The presence of the hydroxymethyl group further lowers these values compared to the pure alkyl analogue 1,1,1-tris(aminomethyl)ethane (TAME).

Synthesis & Manufacturing Protocol

The synthesis of Hytame is a classic example of functional group interconversion starting from the inexpensive commodity chemical Pentaerythritol . The pathway involves converting three hydroxyl groups into leaving groups, substitution with azide, and final reduction.

Reaction Scheme (Graphviz)

Figure 2: Synthetic pathway from Pentaerythritol to Hytame via the triazide intermediate.[1]

Detailed Methodology

-

Bromination: Pentaerythritol is treated with fuming hydrobromic acid in the presence of acetic acid or sulfuric acid to yield 2,2-bis(bromomethyl)-3-bromo-1-propanol (Pentaerythritol tribromide).

-

Purification: Fractional crystallization or vacuum distillation.

-

-

Azidation: The tribromide is reacted with sodium azide (

) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (90-100°C).-

Safety: The triazide intermediate is energetic. While the neopentyl backbone adds stability, reactions should be run behind a blast shield.[1]

-

-

Reduction: The triazide is reduced to the triamine.[1]

-

Method A (Laboratory): Lithium Aluminum Hydride (

) in THF. -

Method B (Scale-up): Catalytic hydrogenation (

, Pd/C) in methanol.

-

-

Isolation: The product is isolated as a free base (viscous oil/solid) or precipitated as a hydrochloride salt (

) for better stability.

Solution Chemistry & Coordination

Acid-Base Speciation

Hytame acts as a tri-protic base (

-

pH > 10: Predominantly neutral

(active nucleophile). -

pH 7.4 (Physiological): Mixture of

and -

Implication: For conjugation reactions (e.g., with NHS-esters), the pH must be adjusted to >9.0 to ensure the amine groups are unprotonated and nucleophilic.

Coordination Chemistry

Hytame is a tripodal tetradentate ligand .

-

Binding Mode: It typically coordinates facially (

) via the three amine nitrogens ( -

Metals: Forms highly stable complexes with

, -

Geometry: Favors octahedral geometry when the hydroxyl group coordinates, or distorted tetrahedral/trigonal bipyramidal if the OH is non-coordinating.

Applications in Research

Dendrimer Synthesis

Hytame serves as an

Bioconjugation

The hydroxyl group provides a unique handle for orthogonal chemistry.

-

Protocol: The amines are first protected (e.g., with Boc anhydride). The alcohol is then activated (e.g., to an aldehyde or tosylate) and conjugated to a drug or surface. Finally, the amines are deprotected to release the cationic "head."

Metal Chelation

Used to synthesize "cage" complexes (e.g., sarcophagines) by reacting the coordinated amine arms with formaldehyde and a nucleophile, locking the metal inside a macrobicyclic cage.

Safety & Handling Protocol

-

Corrosivity: As a concentrated aliphatic amine, Hytame is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

-

Hygroscopicity: The solid absorbs moisture rapidly. Store in a desiccator or under inert atmosphere (

/Ar). -

Storage: Keep at 2-8°C. If the substance turns yellow/brown, it indicates oxidation; recrystallization from ethanol/ether is recommended.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-amino-2,2-bis(aminomethyl)propan-1-ol. Product No. 120844-28-2.[2][3] Link

-

Bernhardt, P. V., et al. (2012). "Reactions of the tripodal hydroxytriamine, 2,2-bis(aminomethyl)-3-aminopropan-1-ol, with pyridine aldehydes."[1] Dalton Transactions, 41, 5684-5696. Link

- Geue, R. J., et al. (1994). "Synthesis and characterization of encapsulated cobalt(III) complexes." Australian Journal of Chemistry, 47, 511.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-2,2-bis(aminomethyl)propan-1-ol Ligands

Abstract

This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of metal complexes formed with the tripodal ligand 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Designed for researchers, chemists, and drug development professionals, this document delves into the fundamental thermodynamic concepts, the structural factors governing complex stability—with a focus on the chelate effect—and detailed protocols for experimental determination using potentiometric titration and isothermal titration calorimetry (ITC). By synthesizing theoretical principles with practical applications, this guide serves as an essential resource for the characterization and utilization of this versatile chelating agent.

Introduction: The Significance of a Tripodal Ligand

3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique tripodal, tetradentate ligand featuring three primary amine donor groups and one hydroxyl group arranged around a central quaternary carbon atom.[1] This specific architecture makes it a powerful chelating agent, capable of forming highly stable, cage-like coordination complexes with a variety of metal ions. The study of its thermodynamic stability is crucial for its application in diverse fields, from the development of new therapeutic agents and diagnostic tools to the design of efficient catalysts and sequestering agents for environmental remediation.

Understanding the thermodynamic stability, quantified by the equilibrium constant for complex formation, allows scientists to predict how the ligand will behave in a given chemical environment, its selectivity for different metal ions, and the conditions under which it will form or release a metal ion. This guide will walk through the core principles and state-of-the-art techniques to rigorously determine these properties.

Foundational Principles of Thermodynamic Stability

The stability of a metal complex in solution is a measure of the extent of formation at equilibrium.[2][3] This is quantitatively expressed by the stability constant (also known as the formation constant, K) or its logarithm (log K). For a simple 1:1 metal (M) to ligand (L) complex, the reaction is:

M + L ⇌ ML

The overall stability constant, β, is the equilibrium constant for this reaction. Since 3-Amino-2,2-bis(aminomethyl)propan-1-ol is a polyamine, it will have multiple protonation steps, and its interaction with a metal ion is a competition between the metal ion and protons for the ligand's donor sites.[2]

The stability of a complex is governed by the fundamental thermodynamic relationship:

ΔG° = -RTlnK = ΔH° - TΔS°

Where:

-

ΔG° (Gibbs Free Energy change) is the ultimate measure of reaction spontaneity. A more negative value indicates a more stable complex.

-

ΔH° (Enthalpy change) reflects the heat released or absorbed during bond formation between the metal and ligand.

-

ΔS° (Entropy change) reflects the change in the system's disorder.

A comprehensive understanding of stability requires the dissection of the Gibbs free energy into its enthalpic and entropic components, as this reveals the driving forces behind complex formation.[4][5]

The Chelate Effect: A Primary Driver of Stability

Polydentate ligands, like the one , form significantly more stable complexes than an equivalent number of similar monodentate ligands. This phenomenon is known as the chelate effect .[6][7][8] The primary driving force for the chelate effect is a large, positive change in entropy (ΔS°).[9][10]

Consider the replacement of six monodentate ammonia (NH₃) ligands from an aqueous metal complex with two molecules of our tripodal ligand (assuming for simplicity it acts as a tridentate amine ligand in this comparison).

[M(H₂O)₆]²⁺ + 6 NH₃ ⇌ [M(NH₃)₆]²⁺ + 6 H₂O [M(H₂O)₆]²⁺ + 2 L ⇌ [M(L)₂]²⁺ + 6 H₂O

In the first reaction, seven particles react to form seven particles, leading to a small change in translational entropy. In the second reaction, three particles (one metal ion, two ligands) produce seven particles (one complex, six water molecules), resulting in a significant increase in the number of independent species in the solution. This increase in disorder leads to a highly favorable (positive) ΔS°, making the Gibbs free energy (ΔG°) more negative and thus the chelate complex much more stable.[2][10] While enthalpy changes are often similar, the entropic gain from chelation is the dominant thermodynamic contributor.[7][11]

Caption: Thermodynamic origin of the chelate effect.

Experimental Determination of Thermodynamic Parameters

To accurately characterize the stability of complexes with 3-Amino-2,2-bis(aminomethyl)propan-1-ol, a combination of techniques is often employed. Potentiometric titration is the gold standard for determining stability constants, while Isothermal Titration Calorimetry provides direct measurement of the enthalpy of binding.[12][13]

Potentiometric Titration: The Gold Standard for Stability Constants

Potentiometric titration is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes.[14][15] The experiment involves monitoring the pH (or electrode potential) of a solution containing the ligand and a metal ion as a standard strong base is added.[16][17]

-

Reagent Preparation:

-

Prepare a carbonate-free solution of a strong base (e.g., 0.1 M KOH or NaOH).[17]

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).

-

Prepare a stock solution of the ligand with high purity.

-

Prepare a stock solution of the metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂) of known concentration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.[18]

-

-

Electrode Calibration:

-

Calibrate the pH electrode system as a hydrogen ion concentration probe. This is achieved by titrating a known concentration of strong acid with the standardized strong base in the same background electrolyte.[17][19] This allows for the determination of the standard electrode potential (E°) and the Nernstian slope.

-

-

Ligand Protonation Titration:

-

In a thermostatted, double-walled vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place a solution containing the ligand, strong acid, and background electrolyte.[17]

-

Purge the solution with an inert gas (N₂ or Ar) to exclude CO₂.[17]

-

Titrate this solution with the standardized strong base, recording the pH/mV reading after each addition and allowing the system to equilibrate.

-

-

Metal-Ligand Titration:

-

Data Analysis:

-

Use specialized computer software (e.g., HYPERQUAD, BEST) to perform a non-linear least-squares refinement of the potentiometric data.[17][20]

-

The program refines the protonation constants (log Kᵢᴴ) from the ligand-only titration data.

-

Using the determined protonation constants, the program then refines the overall stability constants (log β) for the metal-ligand species (e.g., ML, MHL, etc.) from the metal-ligand titration data.

-

Caption: Workflow for potentiometric determination of stability constants.

Isothermal Titration Calorimetry (ITC): Direct Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat change (ΔH) associated with a binding event.[4][12] In a single experiment, ITC can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5][13] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

-

Sample Preparation:

-

Prepare a solution of the ligand and the metal ion in the same buffer to minimize heats of dilution. Degas all solutions thoroughly before use.

-

The concentration of the macromolecule in the cell is typically 10-100 times the K₋d, and the ligand in the syringe is 10-20 times the cell concentration.

-

-

Instrument Setup:

-

The instrument consists of a reference cell and a sample cell within an adiabatic jacket.[5] The reference cell contains the buffer, and the sample cell contains the ligand solution.

-

Allow the instrument to equilibrate at the desired temperature.

-

-

Titration:

-

The metal solution is placed in the injection syringe and titrated into the sample cell containing the ligand in small, precise aliquots.

-

The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[5] Each injection produces a heat pulse that is integrated with respect to time to yield the enthalpy change for that injection.

-

-

Data Analysis:

-

The integrated heat pulses are plotted against the molar ratio of metal to ligand.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ, ΔH, and n.

-

ΔG and ΔS are then calculated using the equations:

-

ΔG = -RTln(Kₐ)

-

ΔG = ΔH - TΔS => ΔS = (ΔH - ΔG)/T

-

-

Data Interpretation and Summary

The thermodynamic data obtained from these experiments provide a complete picture of the metal-ligand interaction. While specific data for 3-Amino-2,2-bis(aminomethyl)propan-1-ol is not widely published, we can anticipate trends based on analogous polyamine ligands.

Table 1: Hypothetical Thermodynamic Parameters for Metal Complexation (Note: These values are illustrative and based on typical results for similar polyamine ligands with divalent transition metals at 25°C)

| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Driving Force |

| Cu²⁺ | ~18.5 | ~ -105.6 | ~ -85.0 | ~ +20.6 | Enthalpy & Entropy |

| Ni²⁺ | ~15.0 | ~ -85.6 | ~ -65.0 | ~ +20.6 | Enthalpy & Entropy |

| Zn²⁺ | ~12.8 | ~ -73.1 | ~ -50.0 | ~ +23.1 | Enthalpy & Entropy |

| Cd²⁺ | ~10.5 | ~ -60.0 | ~ -42.0 | ~ +18.0 | Enthalpy & Entropy |

The stability of these complexes is expected to follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The high stability (large negative ΔG°) is typically driven by both a favorable enthalpy change (ΔH° < 0) from the formation of strong M-N bonds and a favorable entropy change (ΔS° > 0) due to the chelate effect.

Conclusion and Future Directions

The tripodal ligand 3-Amino-2,2-bis(aminomethyl)propan-1-ol is poised to be a highly effective chelator due to its pre-organized structure and the potent chelate effect. The thermodynamic stability of its metal complexes can be rigorously quantified using a combination of potentiometric titration and isothermal titration calorimetry. These techniques provide not just the overall stability constant but also a complete thermodynamic profile (ΔG°, ΔH°, and ΔS°), which is essential for understanding the driving forces of complexation.

For researchers and drug developers, a thorough thermodynamic characterization is the first and most critical step in harnessing the potential of this ligand. This data underpins the rational design of new molecules for chelation therapy, MRI contrast agents, and other advanced applications where metal ion control is paramount. Future work should focus on building a comprehensive database of stability constants for this ligand with a wide range of biologically and environmentally relevant metal ions.[21]

References

-

Dalal Institute. Chelate Effect and Its Thermodynamic Origin. A Textbook of Inorganic Chemistry – Volume I. [Online] Available at: [Link]

-

Wikipedia. (2023). Chelation. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2017). What's the explanation for the chelate effect? [Online] Available at: [Link]

-

Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Online] Available at: [Link]

-

Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. [Online] Available at: [Link]

-

Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2025). 3.1.2: The Chelate Effect (and Macrocycle Effect). [Online] Available at: [Link]

-

Persson, I., et al. (2003). Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. PubMed. [Online] Available at: [Link]

-

IUPAC. GUIDELINES FOR THE DETERMINATION OF STABILITY. [Online] Available at: [Link]

-

TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Online] Available at: [Link]

-

Tso, J., et al. (2014). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 91(6), 888-891. [Online] Available at: [Link]

-

Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Online] Available at: [Link]

-

Academic Software. Publishing Stability Constants. [Online] Available at: [Link]

-

Bou-Abdallah, F. (2017). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1597-1607. [Online] Available at: [Link]

-

Wikipedia. (2023). Isothermal titration calorimetry. [Online] Available at: [Link]

-

Wikipedia. (2023). Stability constants of complexes. [Online] Available at: [Link]

-

Jackobs, N. E., & Margerum, D. W. (1967). Stability constants of nickel aminocarboxylate, ammine, and polyamine mixed-ligand complexes. Inorganic Chemistry, 6(11), 2038-2044. [Online] Available at: [Link]

-

Stillman, M. J., et al. (2016). Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein. Metallomics, 8(7), 729-741. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 5.1: Thermodynamic Stability of Metal Complexes. [Online] Available at: [Link]

-

IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. [Online] Available at: [Link]

-

Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Online] Available at: [Link]

-

NIST. (2021). Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Online] Available at: [Link]

-

IUPAC. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. [Online] Available at: [Link]

-

IUPAC. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUPAC Technical Report). Pure and Applied Chemistry, 77(8), 1455-1495. [Online] Available at: [Link]

-

PubChem. 3-Amino-2,2-bis(aminomethyl)propan-1-ol. [Online] Available at: [Link]

Sources

- 1. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Chelation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. nuvisan.com [nuvisan.com]

- 14. hakon-art.com [hakon-art.com]

- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. cost-nectar.eu [cost-nectar.eu]

- 18. hyperquad.co.uk [hyperquad.co.uk]

- 19. Research Collection | ETH Library [research-collection.ethz.ch]

- 20. pubs.acs.org [pubs.acs.org]

- 21. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

pKa values and basicity of 3-Amino-2,2-bis(aminomethyl)propan-1-ol

An In-depth Technical Guide to the pKa Values and Basicity of 3-Amino-2,2-bis(aminomethyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, a compound commonly known as Tris or Trizma. As a cornerstone of biochemical and pharmaceutical research, a thorough understanding of its basicity and protonation behavior is paramount for its effective application. This document delineates the theoretical underpinnings of its polybasic nature, offers a detailed, field-proven protocol for the experimental determination of its pKa values via potentiometric titration, and discusses the implications of these properties in research and drug development. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in the life sciences.

Introduction: The Quintessential Biological Buffer

3-Amino-2,2-bis(aminomethyl)propan-1-ol, structurally characterized by a central carbon atom bonded to three aminomethyl groups and one hydroxymethyl group, is a synthetic organic amine. Its widespread utility, particularly in the form of Tris buffer, stems from its pKa value of approximately 8.1 at 25°C, which is physiologically relevant, making it an excellent buffer for many biochemical reactions. Understanding the precise nature of its basicity, which arises from its three amino groups, is critical for accurately preparing buffer solutions and for predicting its behavior in various chemical environments. This guide will explore the structural basis for its basicity and provide a robust framework for its empirical characterization.

Theoretical Framework: Basicity and pKa of Polyamines

The basicity of an amine is its ability to accept a proton (H⁺). In an aqueous solution, this equilibrium is described by the base dissociation constant (Kb). However, it is more common to discuss the acidity of the conjugate acid (BH⁺) using the acid dissociation constant (Ka) and its logarithmic form, the pKa. The relationship is given by the equation: pKa + pKb = 14 (at 25°C). A higher pKa value for the conjugate acid corresponds to a stronger base.

For a polybasic molecule like 3-Amino-2,2-bis(aminomethyl)propan-1-ol, which has three protonatable amino groups, there will be three corresponding pKa values, each representing a different protonation state. The overall basicity is a composite of these individual protonation steps. The key factors influencing the pKa values in this molecule are:

-

Inductive Effects: The electron-withdrawing inductive effect of the hydroxyl group and the other amino groups can influence the electron density on each nitrogen atom, thereby affecting its basicity.

-

Electrostatic Interactions: As the molecule becomes protonated, the presence of a positive charge on one amino group will electrostatically repel incoming protons, making subsequent protonations less favorable. This typically leads to a decrease in successive pKa values.

-

Solvation: The ability of water molecules to solvate the protonated and unprotonated forms of the amine affects the equilibrium and, consequently, the pKa.

The primary pKa value of ~8.1 corresponds to the protonation of one of the amino groups, which is the most relevant for its buffering capacity in the physiological pH range. The other pKa values are significantly lower and outside the typical biological buffering range.

Experimental Determination of pKa Values: A Protocol for Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of an acid or a base. It involves the gradual addition of a titrant (a strong acid in this case) to a solution of the analyte (3-Amino-2,2-bis(aminomethyl)propan-1-ol) and monitoring the resulting change in pH.

Principle of the Method

A solution of 3-Amino-2,2-bis(aminomethyl)propan-1-ol is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). The pH of the solution is measured after each addition of the titrant. A titration curve is then generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the amine has been protonated. At this point, according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Detailed Experimental Protocol

Reagents and Equipment:

-

3-Amino-2,2-bis(aminomethyl)propan-1-ol (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beaker (250 mL)

-

Analytical balance

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 1.21 g of 3-Amino-2,2-bis(aminomethyl)propan-1-ol and dissolve it in 100 mL of deionized, CO₂-free water in a 250 mL beaker. This creates a ~0.1 M solution.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0. Ensure the temperature probe is immersed in the solution.

-

Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode and the temperature probe in the solution, ensuring the tips do not contact the stir bar. Position the burette filled with the standardized 0.1 M HCl solution over the beaker.

-

Initial pH Measurement: Record the initial pH of the 3-Amino-2,2-bis(aminomethyl)propan-1-ol solution.

-

Titration: Begin adding the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL) to obtain a more detailed curve.

-

Data Collection: Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Self-Validating System and Trustworthiness

To ensure the integrity of the results:

-

Standardized Titrant: The concentration of the HCl solution must be accurately known. This is typically achieved by titrating it against a primary standard, such as sodium carbonate.

-

CO₂-Free Water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which can interfere with the titration of a base. Using freshly boiled and cooled deionized water minimizes this error.

-

Temperature Control: The pKa of 3-Amino-2,2-bis(aminomethyl)propan-1-ol is temperature-dependent, decreasing by approximately 0.03 pH units for every 1°C increase in temperature. Maintaining a constant temperature (e.g., 25°C) using a water bath is crucial for obtaining accurate and reproducible results.

Data Presentation and Interpretation

Reported pKa Values

The pKa values of 3-Amino-2,2-bis(aminomethyl)propan-1-ol are influenced by temperature and ionic strength. The most commonly cited value is for the primary buffering amine.

| pKa Value | Temperature (°C) | Ionic Strength (M) | Reference |

| 8.30 | 20 | 0 | |

| 8.07 | 25 | 0.1 | |

| 7.82 | 37 | 0.1 |

Visualization of Protonation Equilibria

The following diagram illustrates the primary protonation equilibrium of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, which corresponds to the pKa value of ~8.1.

Caption: Protonation equilibrium of a single amino group.

Experimental Workflow Diagram

The workflow for the potentiometric titration is outlined below.

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

A precise understanding of the pKa of 3-Amino-2,2-bis(aminomethyl)propan-1-ol is crucial for several reasons:

-

Buffer Preparation: The buffering capacity of Tris is optimal at a pH close to its pKa. Accurate pKa values, corrected for temperature, are essential for preparing buffers of a specific pH and buffering capacity for enzymatic assays, electrophoresis, and cell culture.

-

Drug Formulation: If a molecule containing a Tris-like moiety is developed as a drug, its pKa values will dictate its charge state at physiological pH. This, in turn, influences its solubility, membrane permeability, and binding to its target protein.

-

Biochemical Assays: Many enzymatic reactions are pH-dependent. Using Tris buffer in its optimal range ensures that the pH remains stable, preventing artifacts due to pH fluctuations.

Conclusion

3-Amino-2,2-bis(aminomethyl)propan-1-ol is more than just a simple buffering agent; it is a versatile tool whose efficacy is rooted in its fundamental chemical properties. Its polybasic nature, characterized by its pKa values, governs its behavior in solution and its utility in a vast array of scientific applications. The potentiometric titration method detailed herein provides a robust and reliable means of empirically verifying these values, ensuring accuracy and reproducibility in research and development. This guide provides the theoretical and practical foundation necessary for the informed and effective use of this essential compound.

References

-

Good, N. E., & Izawa, S. "Hydrogen ion buffers". Methods in Enzymology, 24, 53-68 (1972). [Link]

-

Bates, R. G., & Pinching, G. D. "Acidic dissociation constant of tris(hydroxymethyl)aminomethane and its temperature coefficient from 0 to 50 C". Journal of Research of the National Bureau of Standards, 42(5), 419-430 (1949). [Link]

-

Scripps College. "Experiment 5: Potentiometric Titration of a Polyprotic Acid". Scripps College. [Link]

A Senior Application Scientist's Guide to 3-Amino-2,2-bis(aminomethyl)propan-1-ol: CAS Number, Safety, and Handling

Introduction: Understanding the Molecule

3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique poly-functional organic molecule characterized by a central quaternary carbon, a primary alcohol group, and three primary amine groups. This dense arrangement of functional groups imparts specific chemical properties that make it a subject of interest in various research and development applications, including its use as a building block or intermediate in complex organic synthesis. Its high density of hydrogen-bond donors and acceptors suggests potential applications in coordination chemistry, polymer science, and as a starting material for novel pharmaceutical scaffolds.

The very features that make this molecule chemically interesting—multiple reactive amine groups and an alcohol—also dictate the stringent safety protocols required for its handling. The basicity of the amines and the potential for multiple reaction pathways necessitate a thorough understanding of its hazard profile for any researcher, scientist, or drug development professional. This guide provides a detailed overview of its identification, safety data, and best-practice handling procedures based on established chemical safety principles.

Chemical Identification

Correctly identifying a chemical is the foundational step for safety and experimental reproducibility. The following identifiers are associated with 3-Amino-2,2-bis(aminomethyl)propan-1-ol:

| Identifier | Value | Source |

| CAS Number | 120844-28-2 | [1][2] |

| Molecular Formula | C5H15N3O | [3] |

| Molecular Weight | 133.19 g/mol | [3] |

| IUPAC Name | 3-amino-2,2-bis(aminomethyl)propan-1-ol | [3] |

| Common Synonyms | (2,2-bis(aminomethyl)-3-aminopropan-1-ol) | [3] |

GHS Hazard Identification and Classification

While a specific, universally adopted GHS classification for 3-Amino-2,2-bis(aminomethyl)propan-1-ol is not consistently available across all supplier documentation, its chemical structure allows for a predictive hazard assessment based on analogous compounds with multiple amine functionalities. Amines are well-characterized as skin and eye irritants or corrosives. The following hazards are highly probable and should be assumed in any risk assessment.

-

H314: Causes severe skin burns and eye damage. The presence of three primary amine groups makes the compound significantly basic. On contact with skin or eyes, it can cause severe irritation, chemical burns, and potentially irreversible eye damage.[4][5]

-

H302: Harmful if swallowed. Ingestion may lead to irritation and burns to the gastrointestinal tract.[4][6]

Precautionary Statements (Anticipated):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

-

P310: Immediately call a POISON CENTER/doctor/physician.[4][7]

Toxicological Profile: A Data-Driven Perspective

Specific toxicological data for this exact CAS number is not extensively published. However, the toxicological profile can be inferred from related amino alcohol compounds. The primary risks are associated with its corrosive nature due to high basicity.

| Parameter | Finding | Rationale & Interpretation |

| Acute Oral Toxicity | Expected to be harmful if swallowed (Category 4).[6] | Similar amino alcohols show moderate acute oral toxicity. The main danger upon ingestion is chemical burns to the mouth, throat, and stomach.[8][9] |

| Skin Corrosion/Irritation | Expected to be corrosive. | The high concentration of amine groups will lead to severe skin irritation and chemical burns upon contact. Assume Category 1B/1C.[4][5] |

| Serious Eye Damage | Expected to cause serious and potentially irreversible eye damage. | This is a critical risk. The basicity can rapidly destroy corneal tissue. Immediate and prolonged irrigation is essential.[5][7][9] |

| Dermal Absorption | May be harmful in contact with skin. | Prolonged contact could lead to absorption of harmful amounts, though the primary hazard is corrosivity.[8] |

| Inhalation Toxicity | Vapor/aerosol inhalation is likely to be harmful. | Inhalation of mists or aerosols can cause severe irritation and chemical burns to the respiratory tract.[8] |

| Mutagenicity/Carcinogenicity | No data available. | Many simple amines are not found to be genotoxic or carcinogenic.[10] However, without specific data, exposure should be minimized. |

Core Experimental Protocol: Safe Handling and Use

This protocol is designed to be a self-validating system, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure.

5.1. Engineering Controls (The First Line of Defense)

-

Causality: The primary route of exposure is through direct contact and inhalation of aerosols. Therefore, the first principle is to physically isolate the chemical from the user.

-

Protocol:

-

All handling of solid or neat liquid must be conducted within a certified chemical fume hood to control vapor and aerosol release.

-

Ensure the fume hood has a face velocity appropriate for handling corrosive materials (typically 80-120 fpm).

-

An eyewash station and safety shower must be located within a 10-second travel distance and be unobstructed.[8]

-

5.2. Personal Protective Equipment (PPE) (The Last Line of Defense)

-

Causality: PPE is chosen to provide a chemical barrier against the specific hazards of the material—in this case, severe basicity and corrosivity.

-

Protocol:

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for transfers of significant quantities.[4]

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[4]

-

Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger-scale work, a chemically resistant apron is required. Ensure legs and feet are fully covered.

-

5.3. Step-by-Step Handling and Dispensing

-

Causality: A deliberate, methodical workflow prevents spills and accidental exposures.

-

Protocol:

-

Preparation: Before retrieving the chemical, clear the workspace in the fume hood of all unnecessary items. Assemble all required glassware and equipment.

-

Dispensing: If solid, use a dedicated spatula. If liquid, use a pipette or syringe. Slowly dispense the chemical into the reaction vessel to avoid splashing.

-

Container Management: Keep the container tightly closed when not in use.[7][8]

-

Cleaning: Decontaminate all surfaces with a suitable neutralizing agent (e.g., a weak acid like citric acid solution) followed by a water and detergent wash. Decontaminate equipment before removing it from the fume hood.

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) as hazardous chemical waste in a clearly labeled, sealed container.

-

Emergency Procedures and First Aid

Logical Flow for Emergency Response

The following diagram outlines the critical decision-making process in the event of an exposure.

Caption: Workflow for first aid response to chemical exposure.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[7]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention for chemical burns.

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Continue rinsing. This is a medical emergency; get immediate medical attention.[4][9]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7] The container must be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air. Store in a designated corrosives cabinet.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Acids and Acid Halides: Violent neutralization reactions can occur.

-

Metals: May be corrosive to certain metals.[8]

-

References

-

CAS No.120844-28-2,1-Propanol, 3-amino-2,2-bis(aminomethyl)- Suppliers. LookChem. [Link]

-

Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

3-Amino-2,2-bis(aminomethyl)propan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-2-(aminomethyl)-1-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. [Link]

-

Aminomethyl propanol. Wikipedia. [Link]

-

2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Regulations.gov. [Link]

Sources

- 1. 3-amino-2,2-bis(aminomethyl)propan-1-ol | 120844-28-2 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com [carlroth.com]

- 6. echemi.com [echemi.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Coordination Geometry of 3-Amino-2,2-bis(aminomethyl)propan-1-ol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-bis(aminomethyl)propan-1-ol is a versatile tripodal, tetradentate ligand with a unique N3O donor set, making it a compelling candidate for the synthesis of a wide array of metal complexes. Its structure offers the potential for creating stable complexes with diverse coordination geometries, which in turn can influence their catalytic and biological properties. This guide provides a comprehensive overview of the predicted coordination chemistry of this ligand with various transition metals. In the absence of direct crystallographic data for its metal complexes, this document leverages extensive data from analogous tripodal ligands to predict coordination modes, geometries, and the spectroscopic signatures that can be used for their characterization. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of potential applications in catalysis and drug development, offering a foundational resource for researchers in these fields.

Introduction: The Structural and Functional Promise of a Tripodal Ligand

3-Amino-2,2-bis(aminomethyl)propan-1-ol, with the chemical formula C5H15N3O, is a polyfunctional organic molecule featuring a central quaternary carbon atom.[1] This unique structural arrangement gives rise to a tripodal architecture, with three aminomethyl arms and one hydroxymethyl arm extending from the core. This configuration allows the molecule to act as a tetradentate ligand, capable of binding to a metal center through its three nitrogen atoms and one oxygen atom. Such multidentate ligands are of significant interest in coordination chemistry as they often form thermodynamically stable and kinetically inert metal complexes.

The tripodal nature of this ligand preorganizes the donor atoms for facial coordination to a metal ion, which can lead to specific and predictable coordination geometries.[2][3] The presence of both "soft" amine donors and a "hard" alcohol donor in the N3O set allows for coordination to a variety of transition metal ions with differing electronic properties. This versatility makes the resulting metal complexes promising candidates for applications in catalysis, materials science, and medicinal inorganic chemistry.[4]

Predicted Coordination Geometries and Modes

While specific crystal structures for metal complexes of 3-Amino-2,2-bis(aminomethyl)propan-1-ol are not yet reported in the literature, the coordination behavior of analogous tripodal ligands provides a strong basis for predicting the likely geometries. The coordination number and geometry are primarily influenced by the size, charge, and d-electron configuration of the metal ion.

Octahedral Geometry

For many first-row transition metals such as Co(III), Ni(II), and sometimes Cu(II), a six-coordinate, pseudo-octahedral geometry is highly probable.[1] In this arrangement, the tripodal ligand would facially cap the metal center, occupying four coordination sites. The remaining two cis positions would be filled by solvent molecules or counter-ions.

Five-Coordinate Geometries: Trigonal Bipyramidal and Square Pyramidal

For metal ions that favor a five-coordinate environment, such as some Cu(II) and Zn(II) complexes, two primary geometries are possible: trigonal bipyramidal and square pyramidal.[5] The flexible nature of the ligand's chelate rings would allow it to accommodate the subtle energetic differences between these two geometries. The fifth coordination site would be occupied by a solvent molecule or a counter-ion.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with 3-Amino-2,2-bis(aminomethyl)propan-1-ol can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's crystallinity and purity.

Materials and Equipment

-

3-Amino-2,2-bis(aminomethyl)propan-1-ol

-

Metal salt (e.g., CuCl2·2H2O, Co(NO3)2·6H2O, Ni(ClO4)2·6H2O, Zn(CH3COO)2·2H2O)

-

Solvents: Ethanol, Methanol, Acetonitrile, Water

-

Schlenk line or inert atmosphere setup (optional, for air-sensitive metals)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Step-by-Step Methodology

-

Ligand Dissolution: Dissolve one molar equivalent of 3-Amino-2,2-bis(aminomethyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., 20 mL of ethanol). Gentle warming may be required to aid dissolution.

-

Metal Salt Dissolution: In a separate flask, dissolve one molar equivalent of the chosen metal salt in the same solvent (e.g., 10 mL of ethanol).

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change is often observed upon complex formation.

-

Reflux (Optional): For less reactive metal salts, the reaction mixture can be refluxed for 2-4 hours to ensure complete complexation.

-

Crystallization: Allow the reaction mixture to cool to room temperature. Slow evaporation of the solvent, or diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture, can promote the growth of single crystals suitable for X-ray diffraction.

-

Isolation and Drying: Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization for Structural Elucidation

In the absence of single-crystal X-ray diffraction data, a combination of spectroscopic techniques can provide valuable insights into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand's functional groups.

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Rationale |

| O-H stretch | 3300-3500 (broad) | Broadening and shift to lower wavenumber | Coordination to metal weakens the O-H bond. |

| N-H stretch | 3250-3400 (two bands) | Shift to lower wavenumber | Coordination of nitrogen to the metal center. |

| C-N stretch | 1000-1250 | Shift to higher or lower wavenumber | Changes in the C-N bond upon coordination. |

| C-O stretch | 1000-1100 | Shift to lower wavenumber | Coordination of the hydroxyl oxygen. |

UV-Visible (UV-Vis) Spectroscopy

For complexes of d-block metals, UV-Vis spectroscopy can provide information about the d-d electronic transitions, which are sensitive to the coordination geometry.

| Metal Ion | Predicted Geometry | Expected d-d Transitions |

| Cu(II) | Octahedral (distorted) or Square Pyramidal | Broad band in the 550-700 nm range. |

| Ni(II) | Octahedral | Three main bands, typically around 400 nm, 650 nm, and 1100 nm. |

| Co(II) | Octahedral (high spin) | Bands around 500 nm and 1200 nm. |

| Co(III) | Octahedral (low spin) | Two main bands, typically around 400-500 nm and 600-700 nm. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Co(III)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Upon coordination, the signals for the protons and carbons near the donor atoms are expected to shift.

Potential Applications in Research and Drug Development

Metal complexes of tripodal amino alcohol ligands are being explored for a range of applications, from industrial catalysis to medicinal chemistry.

Catalysis

The well-defined coordination sphere provided by ligands like 3-Amino-2,2-bis(aminomethyl)propan-1-ol can lead to metal complexes with high catalytic activity and selectivity. For instance, copper and iron complexes of similar ligands have shown promise in oxidation catalysis.

Antimicrobial and Anticancer Agents

The chelation of a metal ion can enhance the biological activity of an organic ligand. Metal complexes can exhibit antimicrobial and anticancer properties through various mechanisms, including DNA binding and cleavage, and the generation of reactive oxygen species. The specific coordination geometry plays a crucial role in determining the efficacy and mechanism of action of these potential therapeutic agents.

Conclusion and Future Outlook

3-Amino-2,2-bis(aminomethyl)propan-1-ol is a promising tripodal, tetradentate ligand for the development of novel metal complexes. Based on the extensive literature on analogous systems, it is predicted to form stable five- and six-coordinate complexes with a range of transition metals. While spectroscopic methods can provide significant insights into the coordination environment, the definitive determination of the coordination geometries of these complexes awaits single-crystal X-ray diffraction studies. Such structural elucidation is a critical next step and will undoubtedly pave the way for the rational design of new catalysts and therapeutic agents based on this versatile ligand. The synthesis and characterization of these complexes represent a fertile ground for future research, with the potential for significant contributions to both fundamental coordination chemistry and its applications in catalysis and medicine.

References

-

Moore, J. M., Vaught, B. M., Miller, T. J., Nunn, G., Elford, L. S., Gullett, K. L., Walton, P. H., & Fout, A. R. (2025). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions. [Link][3][6]

-

Adhikari, S., Bhattacharjee, T., Bhattacharjee, S., Daniliuc, C. G., Frontera, A., Lopato, E. M., & Bernhard, S. (2021). Nickel(ii) complexes based on dithiolate–polyamine binary ligand systems: crystal structures, hirshfeld surface analysis, theoretical study, and catalytic activity study on photocatalytic hydrogen generation. Dalton Transactions, 50(12), 4235–4251. [Link][7]

-

Parkin, G. (2021). Synthetic and Structural Investigations of Main Group and Transition Metal Compounds Supported by a Multidentate [N3C] Donor Ligand. Columbia University. [Link][8]

-

Massoud, S. S., Mautner, F. A., Trávníček, Z., & D'Alessandro, R. C. (2018). Copper(II) complexes based on tripodal pyrazolyl amines: Synthesis, structure, magnetic properties and anticancer activity. Journal of Inorganic Biochemistry, 180, 137–148. [Link][3]

-

Koval, I. A., Hrubaru, D. I., & Haukka, M. (2014). {3-[Bis(2-pyridylmethyl-κN)amino-κN]propanol}bis(nitrato-κO)copper(II). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), m369–m370. [Link][5]

-

Herchel, R., & Trávníček, Z. (2014). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Molecules, 19(9), 13969–13994. [Link]

-

Vargová, Z., Trávníček, Z., & Šindelář, Z. (2015). Synthesis and Characterization of Cobalt(III), Nickel(II) and Copper(II) Mononuclear Complexes with the Ligand 1,3-bis[(2-aminoethyl)amino]-2-propanol and Their Catalase-Like Activity. PLOS ONE, 10(9), e0137937. [Link][9]

-

Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2017). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Advances in Biological Chemistry, 7(5), 182–194. [Link][10]

-

Gerasimchuk, N., & Schultze, C. (2003). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. Inorganic Chemistry, 42(3), 717–728. [Link][1][11]

-

PubChem. (n.d.). 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Retrieved February 25, 2026, from [Link][1]

Sources

- 1. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper(II) complexes based on tripodal pyrazolyl amines: Synthesis, structure, magnetic properties and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. ucj.org.ua [ucj.org.ua]

- 10. Cambridge Structural Database (CSD) - en.iric.imet-db.ru [en.iric.imet-db.ru]

- 11. Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of C₅H₁₅N₃O

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization of the triamine compound with the molecular formula C₅H₁₅N₃O. This document moves beyond a simple recitation of facts to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to analysis.

Section 1: Fundamental Properties and Structural Postulation

The molecular formula C₅H₁₅N₃O serves as the starting point for a thorough analytical investigation. The initial step is to determine the precise molecular weight, a critical parameter for mass spectrometry and other characterization techniques.

Molecular Weight Calculation

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Using the most common isotopes:

-

Carbon (C): 5 x 12.011 amu = 60.055 amu

-

Hydrogen (H): 15 x 1.008 amu = 15.120 amu

-

Nitrogen (N): 3 x 14.007 amu = 42.021 amu

-

Oxygen (O): 1 x 15.999 amu = 15.999 amu

Total Molecular Weight = 133.195 amu

This calculated molecular weight is the theoretical monoisotopic mass and is a foundational piece of data for mass spectrometry analysis.

| Element | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | 5 | 12.011 | 60.055 |

| Hydrogen | 15 | 1.008 | 15.120 |

| Nitrogen | 3 | 14.007 | 42.021 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 133.195 |

Isomeric Possibilities and Structural Elucidation

The molecular formula C₅H₁₅N₃O suggests a high degree of unsaturation is unlikely given the large number of hydrogen atoms. The presence of three nitrogen atoms, classifying it as a triamine, and one oxygen atom allows for numerous potential isomers. The oxygen could exist as a hydroxyl group (-OH), an ether (C-O-C), or an N-oxide. The three amine groups can be primary (-NH₂), secondary (-NH-), or tertiary (-N-).

Below is a diagram illustrating some of the potential isomeric structures. The actual structure would need to be confirmed through the spectroscopic methods detailed in the following sections.

Caption: Potential isomeric structures of C₅H₁₅N₃O.

Section 2: Analytical Methodologies for Structural Confirmation and Quantification

A multi-technique approach is essential for the unambiguous identification and quantification of C₅H₁₅N₃O. The choice of techniques is driven by the need to probe different aspects of the molecule's structure and properties.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is the cornerstone for determining the molecular weight of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent system, such as methanol or acetonitrile/water, to a concentration of approximately 1 mg/mL.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the amine groups are readily protonated.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain a high-resolution mass spectrum.

-

Data Analysis: Look for the [M+H]⁺ ion at m/z 134.1237 (calculated for C₅H₁₆N₃O⁺). The high resolution will allow for confirmation of the elemental composition.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to gain insights into the compound's structure. The fragmentation pattern will be indicative of the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O, CD₃OD).

-

¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will reveal the number of different types of protons and their neighboring environments.

-

¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

Chromatographic Techniques for Separation and Quantification

Given the likelihood of isomers and potential impurities, chromatographic separation is crucial. Amines can be challenging to analyze by reversed-phase liquid chromatography due to their polar and basic nature.[1]

Experimental Protocol: Mixed-Mode High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a mixed-mode HPLC column, such as a Coresep 100, which employs both reversed-phase and cation-exchange mechanisms for effective retention of polar, basic compounds like amines.[1]

-

Mobile Phase: An isocratic mobile phase of 5% acetonitrile with 0.1% trifluoroacetic acid (TFA) in water can be effective. The ACN, buffer pH, and concentration can be adjusted to optimize separation.[1]

-

Detection: As simple amines often lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection.[1] Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the target analyte in a sample.

Gas chromatography (GC) is also a viable technique for the analysis of volatile amines.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column Selection: A capillary column such as an Agilent CP-Sil 13 CB is suitable for the separation of primary, secondary, and tertiary amines.[2]

-

Temperature Program: A temperature gradient from 40°C to 250°C at 10°C/min can be used to separate a range of amines.[2]

-

Detection: A Flame Ionization Detector (FID) provides general-purpose detection, while a Mass Spectrometer (MS) allows for both quantification and identification based on fragmentation patterns.[2]

Caption: A typical analytical workflow for the characterization of C₅H₁₅N₃O.

Section 3: Potential Applications and Further Research

While the specific applications of a novel compound like C₅H₁₅N₃O are yet to be determined, its structural features suggest several areas of interest for further investigation.

-

Pharmaceutical Scaffolding: Polyamines are known to interact with biological macromolecules and are often used as building blocks in drug design.[1]

-

Chelating Agents: The multiple amine groups could act as ligands for metal ions, suggesting potential applications in chelation therapy or as catalysts.

-

Material Science: Amines are widely used in the synthesis of polymers and other advanced materials.[3]

Further research should focus on synthesizing and isolating pure isomers of C₅H₁₅N₃O to evaluate their specific chemical and biological activities.

References

-

Suslick, K. S., & Rakow, N. A. (2016). Rapid Quantification of Trimethylamine. Analytical Chemistry, 88(12), 6487–6493. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine. Retrieved from [Link]

-

Suslick, K. S. (2016). Rapid Quantification of Trimethylamine. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

-

Analytice. (2017, April 5). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]

Sources

The Ascendance of Tripodal Amine-Alcohol Ligands: A Technical Guide to Their History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripodal amine-alcohol ligands have emerged as a versatile and powerful class of chelators in coordination chemistry. Their unique structural pre-organization, which features a central amine bridgehead and multiple pendant alcohol arms, allows for the formation of highly stable and stereochemically defined metal complexes. This technical guide provides a comprehensive overview of the history, discovery, synthetic methodologies, and diverse applications of these ligands. We will delve into the causality behind experimental choices in their synthesis and explore their significant impact on catalysis, bioinorganic chemistry, and, critically, in the development of novel therapeutic and diagnostic agents.

Introduction: The Architectural Advantage of Tripodal Ligands

In the vast landscape of coordination chemistry, the ability of a ligand to control the geometry and reactivity of a metal center is paramount. Tripodal ligands, characterized by a central atom connecting three donor-containing arms, offer a distinct architectural advantage.[1] This tripodal arrangement enforces a facial (fac) coordination geometry in octahedral complexes and imposes C3 symmetry in lower coordination numbers, a feature that can lead to unique electronic and steric properties.[1] The incorporation of both amine and alcohol functionalities into this framework creates a class of ligands with a rich and tunable coordination chemistry, capable of stabilizing a wide range of metal ions in various oxidation states.

The presence of the amine group, typically a tertiary amine at the bridgehead, provides a strong coordinating N-donor atom. The pendant arms, terminating in hydroxyl groups, can act as neutral O-donors or be deprotonated to form anionic alkoxide donors. This dual nature allows for fine-tuning of the electronic properties of the resulting metal complex and plays a crucial role in their diverse applications.

A Historical Perspective: From Foundational Concepts to Functional Design

The development of tripodal amine-alcohol ligands is intrinsically linked to the broader history of coordination chemistry, which began with Alfred Werner's Nobel Prize-winning work in 1913 on the structure of metal complexes.[2] The deliberate design of polydentate ligands, which bind to a metal ion through multiple donor atoms, was a significant leap forward, leading to the discovery of the chelate effect—the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands.[3][4]

While early coordination chemistry focused on simple polydentate amines and carboxylates, the 20th century saw a surge in the design of more sophisticated ligand architectures. The synthesis of tris(2-aminoethyl)amine (tren) and its derivatives established a foundational tripodal amine scaffold.[5] The logical progression was to incorporate other donor groups onto this and similar tripodal frameworks. The Mannich reaction, a powerful tool for C-C bond formation via aminoalkylation, proved to be a pivotal discovery for the synthesis of phenolic amine ligands.[6] This reaction allows for the condensation of a phenol (an aromatic alcohol), formaldehyde, and an amine to create aminomethylated phenols.[7][8] This methodology provided a straightforward route to ligands bearing both phenolic hydroxyl groups and amine functionalities, laying the groundwork for many of the tripodal amine-alcohol ligands in use today.

The timeline below highlights key conceptual developments that paved the way for modern tripodal amine-alcohol ligands:

Caption: Key milestones leading to modern tripodal amine-alcohol ligands.

Synthetic Methodologies: Building the Tripodal Core

The synthesis of tripodal amine-alcohol ligands can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the nature of the amine and alcohol precursors, and the need for chiral induction.

The Mannich Reaction: A Workhorse for Phenolic Systems

The Mannich reaction is a three-component condensation that is particularly effective for the synthesis of tripodal ligands derived from phenols.[6] It involves the reaction of a phenol, formaldehyde, and a primary or secondary amine. For the synthesis of tripodal ligands, a primary amine with a tripodal structure, such as tris(2-aminoethyl)amine (tren), can be used, or a simple amine can be reacted with a phenol in a stoichiometry that favors trisubstitution.

Experimental Protocol: Synthesis of a Tren-based Tris-phenolic Ligand

This protocol is a generalized procedure based on the principles of the Mannich reaction for synthesizing a tripodal amine-phenol ligand.

-

Reactant Preparation: In a round-bottom flask, dissolve tris(2-aminoethyl)amine (tren) (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Phenol: To this solution, add a substituted or unsubstituted phenol (3.0 equivalents). The choice of phenol will determine the final properties of the ligand's arms.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (3.0 equivalents) to the stirred mixture. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Caption: Workflow for the synthesis of a tripodal amine-phenol ligand via the Mannich reaction.

Synthesis of Chiral Tripodal Amine-Alcohol Ligands

The introduction of chirality into the tripodal ligand framework is crucial for applications in asymmetric catalysis. This can be achieved by using chiral precursors, such as amino alcohols derived from the chiral pool or synthesized through asymmetric methods.

Experimental Protocol: Synthesis of a Chiral Amino Alcohol Precursor

This protocol is a generalized method for the asymmetric reduction of a prochiral ketone to a chiral alcohol, which can then be further elaborated into a chiral amino alcohol.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of a chiral catalyst, such as a CBS-oxazaborolidine, in an anhydrous solvent like toluene.

-

Borane Addition: Cool the solution to 0 °C and slowly add a solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex).

-

Substrate Addition: Add the prochiral ketone dropwise to the catalyst-borane mixture, maintaining the low temperature.

-

Reaction: Stir the reaction at the specified temperature for the required time, monitoring the conversion by TLC or GC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol. The mixture is then typically subjected to an aqueous work-up, and the product is extracted with an organic solvent.

-

Purification: The chiral alcohol is purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.

The resulting chiral alcohol can then be converted to a chiral amino alcohol through various synthetic routes, such as conversion to an azide followed by reduction.[9] These chiral amino alcohols can then be used as building blocks for the arms of the tripodal ligand.

Structural Characteristics and Coordination Chemistry

The coordination chemistry of tripodal amine-alcohol ligands is rich and varied, depending on the nature of the metal ion, the pH of the solution (which influences the protonation state of the hydroxyl groups), and the steric and electronic properties of the ligand itself.

These ligands typically act as tetradentate N,O3-donors when the alcohol groups are protonated or as N,O3-trianionic donors when deprotonated. The resulting metal complexes often exhibit a distorted trigonal bipyramidal or octahedral geometry.[10]

Table 1: Stability Constants of Selected Metal-Ligand Complexes

The stability of the metal complexes formed with tripodal amine-alcohol ligands is a key determinant of their utility. The chelate effect imparted by their polydentate nature leads to high stability constants.

| Metal Ion | Ligand Type | Log K | Reference |

| Fe(III) | Tren-based tris(naphthol) Schiff base | - | [11] |

| Al(III) | Tripodal polycatechol-amine | High affinity | [12] |

| Ga(III) | Tripodal amine phenol | High stability | [5] |

| Cu(II) | Tpa-derivative | - | [13] |

Note: Specific Log K values are highly dependent on the ligand structure and experimental conditions. The table indicates qualitative stability where specific values were not provided in the initial search results.

Caption: Generalized coordination of a tripodal amine-alcohol ligand to a metal center.

Applications in Catalysis and Drug Development

The unique structural and electronic properties of tripodal amine-alcohol ligand-metal complexes have led to their application in a wide array of fields, from industrial catalysis to medicine.

Asymmetric Catalysis

Chiral tripodal amine-alcohol ligands are highly effective in asymmetric catalysis, where they can create a chiral environment around a metal center to control the stereochemical outcome of a reaction.[12] They have been successfully employed in reactions such as the enantioselective addition of diethylzinc to aldehydes.[14] The predictable coordination geometry and the ability to tune the steric and electronic properties of the ligand through modification of the arms make them attractive candidates for the development of new asymmetric catalysts.[15]

Bioinorganic Mimics

Tripodal ligands have been used to model the active sites of metalloenzymes. For example, manganese complexes of these ligands have been investigated as mimics of superoxide dismutase (MnSOD), an enzyme that protects cells from oxidative damage.[10] The ability of the ligand to stabilize manganese in different oxidation states is crucial for this catalytic activity.

Drug Development: Metal Chelation and Radiopharmaceuticals

A significant and growing application of tripodal amine-alcohol ligands is in the field of drug development.

-

Metal Chelation Therapy: The high affinity of these ligands for certain metal ions makes them promising candidates for chelation therapy to treat metal overload. For instance, tripodal polycatechol-amine ligands have shown a higher affinity for Al(III) than the approved drug desferrioxamine (DFO), suggesting their potential for treating aluminum intoxication.[12]

-

Radiopharmaceuticals: The ability to form stable complexes with radiometals is a key requirement for the development of agents for nuclear imaging (e.g., PET and SPECT) and radiotherapy. Tripodal ligands are excellent chelators for radiometals such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][5][16] By attaching a biomolecule (e.g., a peptide or antibody) that targets a specific disease site, these radiolabeled complexes can be used for targeted imaging and therapy.[17]

Table 2: Applications of Tripodal Amine-Alcohol Ligands in Drug Development

| Application | Metal Ion | Ligand Type | Rationale | Reference |

| PET Imaging | ⁶⁸Ga | Tripodal amine phenol | High stability, rapid complexation | [5] |

| Cancer Therapy | ⁶⁴Cu | Tripodal amine | Tumor targeting, reducing liver uptake | [16] |

| Metal Detoxification | Al(III) | Tripodal polycatechol-amine | High affinity and selectivity | [12] |

Conclusion and Future Outlook

Tripodal amine-alcohol ligands represent a mature yet continually evolving class of chelators. Their history is rooted in the fundamental principles of coordination chemistry and has been propelled forward by advances in organic synthesis, particularly the Mannich reaction. The inherent stability and well-defined coordination geometry of their metal complexes have made them invaluable tools in catalysis and bioinorganic chemistry.